molecular formula C12H22O B13305039 2-(3,4-Dimethylcyclohexyl)-2-methylpropanal

2-(3,4-Dimethylcyclohexyl)-2-methylpropanal

Cat. No.: B13305039
M. Wt: 182.30 g/mol
InChI Key: CCYYZKPXGMNUCX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylcyclohexyl)-2-methylpropanal is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a 2-methylpropanal group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylcyclohexyl)-2-methylpropanal typically involves the alkylation of a cyclohexane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of precursor compounds or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylcyclohexyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions, particularly under conditions that favor electrophilic or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, strong acids or bases

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

2-(3,4-Dimethylcyclohexyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylcyclohexyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler cyclohexane derivative with a ketone functional group.

    2-Methylcyclohexanone: Similar structure but with a ketone group instead of an aldehyde.

    3,4-Dimethylcyclohexanol: Contains hydroxyl groups instead of an aldehyde.

Uniqueness

2-(3,4-Dimethylcyclohexyl)-2-methylpropanal is unique due to its specific substitution pattern and the presence of both cyclohexane and aldehyde functional groups

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-(3,4-dimethylcyclohexyl)-2-methylpropanal

InChI

InChI=1S/C12H22O/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h8-11H,5-7H2,1-4H3

InChI Key

CCYYZKPXGMNUCX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)C(C)(C)C=O

Origin of Product

United States

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